molecular formula C15H19F2NO4 B3141828 (R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid CAS No. 486459-98-7

(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid

Cat. No.: B3141828
CAS No.: 486459-98-7
M. Wt: 315.31 g/mol
InChI Key: DYAISPAQPPRCQC-LLVKDONJSA-N
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Description

(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid is a useful research compound. Its molecular formula is C15H19F2NO4 and its molecular weight is 315.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAISPAQPPRCQC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within N Protected Amino Acid Derivatives

(R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid is classified as an N-protected amino acid derivative. In chemical synthesis, particularly in peptide synthesis or the construction of complex molecules containing amino acid fragments, the amine group (-NH2) is highly reactive. To prevent unwanted side reactions, this group is temporarily masked with a "protecting group."

The "Boc" in the compound's name stands for tert-butoxycarbonyl, a widely used protecting group. The Boc group is valued for its stability under a variety of reaction conditions and, crucially, for its ease of removal under specific, mild acidic conditions. nih.gov This selective removal, or "deprotection," allows chemists to unmask the amine group at a precise step in a synthetic sequence, enabling the formation of a new desired bond without disturbing other parts of the molecule. nih.gov The use of N-protected amino acids, such as Boc-protected variants, is a foundational strategy in the multi-step synthesis of complex organic molecules, including pharmaceuticals. researchgate.net

Significance in Contemporary Organic and Medicinal Chemistry Research

The significance of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid lies in its utility as a specialized building block for creating more complex, high-value molecules. Its structural features—the specific stereochemistry (R-configuration), the β-amino acid nature, and the difluorinated aromatic ring—make it a valuable precursor in medicinal chemistry.

One of the most notable aspects of this compound is its identity as a known impurity of Sitagliptin (B1680988), a pharmaceutical agent. nih.gov This indicates its role as a key intermediate or starting material in the synthesis of pharmacologically active compounds. The incorporation of fluorine atoms into drug candidates is a common strategy in modern medicinal chemistry. rsc.org Fluorine, being the most electronegative element, can significantly alter a molecule's properties in beneficial ways. nih.gov Introducing fluorine can:

Enhance Metabolic Stability : The carbon-fluorine bond is very strong, which can block metabolic pathways that would otherwise deactivate a drug molecule in the body, thereby extending its duration of action. mdpi.com

Improve Binding Affinity : Fluorine can modulate the electronic properties of a molecule, potentially leading to stronger and more selective interactions with its biological target, such as an enzyme or receptor. researchgate.net

Increase Lipophilicity : The addition of fluorine can increase a molecule's lipid solubility, which can improve its ability to cross cell membranes and be absorbed by the body. rsc.org

Therefore, this compound serves as a valuable chiral building block that introduces a difluorophenyl moiety, a feature often associated with improved pharmacokinetic and pharmacodynamic profiles in drug development.

Overview of Research Trajectories for Similar Fluorinated Amino Acid Scaffolds

Stereoselective Synthesis Strategies

Achieving the specific (R)-enantiomer of the target β-amino acid is paramount. Chemists employ several advanced strategies to control the stereochemical outcome of reactions, ensuring high enantiomeric purity of the final product. These methods include asymmetric catalysis, the use of chiral auxiliaries, and enantioselective hydrogenation. rsc.org

Asymmetric catalysis is a powerful tool for synthesizing chiral β-amino acids, offering high efficiency and stereoselectivity. rsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key catalytic approaches applicable to the synthesis of β-amino acid precursors include the Mannich reaction, conjugate addition, and the aminomethylation of ketene (B1206846) acetals. rsc.orgnih.gov

In the context of synthesizing precursors for (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, a catalytic asymmetric Mannich-type reaction is highly relevant. This involves the reaction of a ketene silyl (B83357) acetal (B89532) derived from a precursor containing the 2,5-difluorophenyl group with an imine equivalent in the presence of a chiral Lewis acid catalyst. rsc.orgnih.gov For instance, a confined imidodiphosphorimidate (IDPi) catalyst has been shown to be effective in the reaction of bis-silyl ketene acetals with aminomethyl ethers, yielding free β²-amino acids after hydrolysis. nih.govacs.org This method is notable for its tolerance of various aromatic groups, including those with electron-withdrawing substituents like fluorine. nih.gov

The general catalytic cycle for such a transformation is outlined below:

The chiral catalyst activates the imine component.

The nucleophile (e.g., a silyl ketene acetal) attacks the activated imine from a specific face, dictated by the chiral environment of the catalyst.

The product is released, and the catalyst is regenerated for the next cycle.

Catalytic MethodTypical CatalystKey ReactionAdvantages
Mannich Reaction Chiral Lewis Acid Complexes (e.g., Cu, Sc, Zr)Addition of an enolate to an imineHigh stereoselectivity, atom economy. rsc.org
Conjugate Addition Transition Metal/Chiral Ligand ComplexesAddition of a nitrogen or carbon nucleophile to an α,β-unsaturated systemVersatile for C-N and C-C bond formation. rsc.org
Aminomethylation Chiral Imidodiphosphorimidate (IDPi)Reaction of bis-silyl ketene acetals with an imine equivalentDelivers free, unmodified β-amino acids directly after workup; scalable. nih.govacs.org

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry. wikipedia.org In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of β-amino acids, oxazolidinone auxiliaries, popularized by David A. Evans, are frequently used. wikipedia.org A synthetic sequence could involve the following steps:

Acylation of a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a derivative of 2,5-difluorophenylacetic acid.

The resulting N-acyl oxazolidinone undergoes a stereoselective Mannich-type reaction with an electrophilic amine source. The steric bulk of the auxiliary directs the incoming group to one face of the enolate, establishing the desired stereochemistry at the β-carbon.

Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to yield the desired (R)-β-amino acid derivative.

Other auxiliaries, such as pseudoephedrine and Oppolzer's camphorsultam, can also be employed to achieve high levels of diastereoselectivity in the synthesis of chiral building blocks. wikipedia.org The choice of auxiliary and reaction conditions is critical for maximizing the diastereomeric excess of the desired product.

Enantioselective hydrogenation is a highly efficient and atom-economical method for creating chiral centers. rsc.org This technique is particularly well-suited for the synthesis of β-amino acids from prochiral β-(acylamino)acrylates or other unsaturated precursors. hilarispublisher.comgoogle.com The reaction involves the addition of hydrogen across a double bond, guided by a chiral transition metal catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir). hilarispublisher.comacs.orgrsc.org

To produce (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, a suitable precursor would be a β-amino acrylic acid derivative bearing the 2,5-difluorophenyl group. This substrate can be hydrogenated using a chiral catalyst system, such as a rhodium complex with an electron-donating bisphosphine ligand (e.g., TangPhos). acs.org High conversions and excellent enantioselectivities (up to 96% ee) have been reported for the asymmetric hydrogenation of N-aryl β-enamino esters using such catalysts. acs.org

The general process is as follows:

A prochiral enamine substrate is exposed to hydrogen gas in the presence of a catalytic amount of a chiral Rh or Ru complex.

The catalyst coordinates to the double bond and delivers hydrogen stereoselectively, creating the chiral center.

The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). hilarispublisher.com

Catalyst SystemSubstrate TypeTypical ResultReference
Rh-TangPhos N-Aryl β-Enamino EstersHigh conversion, up to 96.3% ee acs.org
Rh-Ferrocenyl Diphosphine β-Amino Acrylic Acid DerivativesExcellent reactivity and enantioselectivity google.com
Rh/Bis(phosphine)-thiourea β-Amino NitroolefinsUp to 96% ee, >99% conversion nih.gov

Protecting Group Chemistry of the Amino Functionality

The amino group is nucleophilic and basic, which can interfere with many organic reactions. Therefore, it is often necessary to "protect" it by converting it into a less reactive functional group. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many conditions and its ease of removal under specific acidic conditions. nih.govwikipedia.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgcommonorganicchemistry.com This reaction converts the amine into a carbamate (B1207046), which is significantly less nucleophilic. mychemblog.com

The mechanism involves the nucleophilic attack of the amine nitrogen on one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butanol. commonorganicchemistry.com

Several conditions can be employed for Boc protection:

Basic Conditions: The reaction is often carried out in the presence of a base like sodium bicarbonate, sodium hydroxide, or triethylamine (B128534). wikipedia.orgmychemblog.com

Catalytic DMAP: 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the reaction, particularly for less reactive amines. wikipedia.org

Aqueous/Anhydrous Solvents: The protection can be performed under aqueous conditions (e.g., in a dioxane/water mixture) or in anhydrous organic solvents like acetonitrile (B52724) or dichloromethane (B109758). wikipedia.orgfishersci.co.uk

Catalyst-Free Conditions: Efficient Boc protection has also been achieved under catalyst-free conditions using a water-acetone solvent system, presenting a more environmentally friendly option. nih.gov

ReagentBase/CatalystSolventKey Features
(Boc)₂O Sodium Bicarbonate (NaHCO₃)Water/DioxaneStandard Schotten-Baumann conditions.
(Boc)₂O 4-DMAPAcetonitrile/DCMCatalytic, suitable for less reactive amines. wikipedia.org
(Boc)₂O NoneWater/Acetone"Green" catalyst-free approach. nih.gov

The key feature of the Boc group is its lability under acidic conditions while being stable to most bases and nucleophiles. wikipedia.org This allows for selective deprotection, a strategy known as orthogonal protection in complex syntheses like peptide manufacturing. wikipedia.org

The removal of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol (B129727) or dioxane. wikipedia.orgfishersci.co.uktotal-synthesis.com

The deprotection mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by fragmentation. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com This cleavage results in the formation of the free amine (as its ammonium (B1175870) salt), carbon dioxide, and a stabilized tert-butyl cation. total-synthesis.comcommonorganicchemistry.com The tert-butyl cation can then be quenched by a scavenger, deprotonate to form isobutene gas, or potentially alkylate other nucleophiles present in the mixture. wikipedia.orgcommonorganicchemistry.comnih.gov To prevent unwanted side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to trap the tert-butyl cation. wikipedia.orgnih.gov

ReagentConditionsComments
Trifluoroacetic Acid (TFA) Neat or 25-50% in DCM, room tempMost common method; reaction is typically fast. nih.govpeptide.comcommonorganicchemistry.com
Hydrochloric Acid (HCl) In methanol, ethyl acetate, or dioxaneProvides the amine as its hydrochloride salt. wikipedia.orgfishersci.co.uk
Lewis Acids (e.g., AlCl₃) Anhydrous organic solventAlternative method for cleaving the Boc group. organic-chemistry.org
Aqueous Phosphoric Acid In THFA milder, environmentally benign alternative. nih.gov

The reactivity profile of the Boc group makes it an ideal choice for protecting the amino functionality in the synthesis of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, providing robust protection during bond-forming reactions and allowing for clean removal under specific, controlled conditions.

Construction of the Butanoic Acid Backbone

The formation of the four-carbon butanoic acid chain, functionalized with an amino group at the β-position, is a critical phase of the synthesis. This typically involves strategic carbon-carbon bond-forming reactions followed by the establishment or unmasking of the carboxylic acid group.

The creation of new carbon-carbon bonds is fundamental to assembling the molecule's backbone. researchgate.netalevelchemistry.co.uk For β-aryl-β-amino acids, several powerful methods are utilized, often establishing the Cα-Cβ or Cβ-Cγ bond of the butanoic acid chain.

One prevalent strategy involves the use of enolates or enolate equivalents in reactions with electrophiles. For instance, the synthesis can commence from a 2,5-difluorophenylacetic acid derivative. This starting material can be converted into a β-keto ester or β-keto amide. This transformation often involves activation of the acetic acid, for example, by forming a mixed anhydride, which then reacts with a carbon nucleophile like the enolate of Meldrum's acid, followed by reaction with an alcohol or amine. researchgate.net This sequence effectively adds a two-carbon unit to the initial aryl-acetic acid, forming the C2-C3 bond of the butanoic acid skeleton.

Another powerful approach is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. hilarispublisher.comacs.org In this scenario, a Michael acceptor, such as a cinnamic acid derivative bearing the 2,5-difluorophenyl group, can react with a nucleophile. The Michael reaction, for example, involves the addition of a carbanion to an α,β-unsaturated carbonyl compound, establishing the C-C bond in a mild and efficient manner. alevelchemistry.co.uk Catalytic asymmetric approaches, including copper-catalyzed hydroamination or rhodium-catalyzed conjugate additions, can simultaneously form the carbon backbone and set the stereochemistry. hilarispublisher.comnih.gov

The carboxylic acid functional group is either carried through the synthesis from the start or generated in the final steps. mnstate.edu Many synthetic routes utilize an ester, such as a methyl or ethyl ester, as a protecting group for the carboxylic acid. This strategy prevents unwanted side reactions of the acidic proton or nucleophilic attack at the carbonyl carbon during steps that require strong bases or nucleophiles. The final step of such a sequence is typically a saponification reaction, where the ester is hydrolyzed to the corresponding carboxylate salt using a base like sodium hydroxide, followed by acidic workup to yield the free carboxylic acid. jackwestin.com

Alternatively, the carboxylic acid can be introduced via the carboxylation of an organometallic reagent, such as a Grignard or organolithium reagent, by quenching it with carbon dioxide. askthenerd.com Another method involves the oxidation of a primary alcohol. However, for the synthesis of the target molecule, these methods are less common than the hydrolysis of a precursor ester or nitrile, which provides a more direct and controlled route. mnstate.eduaskthenerd.com For example, a β-amino nitrile, formed through a Strecker-type reaction, can be hydrolyzed under acidic or basic conditions to afford the desired β-amino acid.

Introduction of the 2,5-Difluorobenzene Moiety

The 2,5-difluorobenzene group is a key pharmacophore that can significantly influence the biological activity and properties of a molecule. pharmtech.com Its introduction can be achieved either by starting with a pre-functionalized aromatic compound or by performing coupling reactions later in the synthesis.

While many syntheses of this target molecule begin with an already fluorinated starting material, such as 2,5-difluorobromobenzene, understanding aromatic fluorination is crucial for substrate preparation. numberanalytics.comnih.gov Aromatic fluorination can be broadly categorized into nucleophilic and electrophilic methods.

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a good leaving group (e.g., -NO₂, -Cl) from an electron-deficient aromatic ring by a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). The presence of electron-withdrawing groups ortho or para to the leaving group is essential to activate the ring for nucleophilic attack.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. Reagents like Selectfluor (F-TEDA-BF₄) are commonly employed for this purpose.

Sandmeyer-type Reactions: The Balz-Schiemann reaction allows for the conversion of an aniline (B41778) derivative to a fluoroarene via a diazonium salt intermediate (Ar-N₂⁺ BF₄⁻), which upon heating, decomposes to yield the aryl fluoride.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic rings and aliphatic chains. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is particularly effective for functionalizing fluorinated arenes. thieme-connect.denih.gov

In a potential synthetic route to the target molecule, a 2,5-difluorophenylboronic acid or its ester derivative could be coupled with an aliphatic halide or triflate that contains the protected amino-butanoate backbone. Conversely, a boronic acid derivative of the butanoate chain could be coupled with an activated 2,5-difluoroaryl halide (e.g., 1-bromo-2,5-difluorobenzene). The efficiency of these couplings often depends on the choice of palladium catalyst, ligand, base, and solvent system, with specialized ligands developed to promote the challenging C-F bond activation or coupling of electron-rich fluorinated systems. nih.govresearchgate.net

Total Synthesis Approaches and Route Optimization

The total synthesis of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid requires a strategy that efficiently combines the construction of the backbone with the stereoselective introduction of the β-amino group. Many modern syntheses of related structures, such as the intermediate for Sitagliptin (B1680988), have moved from classical resolution to more efficient asymmetric catalytic methods. researchgate.netnih.govacs.org

A highly effective and widely implemented approach involves the asymmetric hydrogenation of a β-enamino ester. This process typically starts with a β-keto ester, derived from 2,5-difluorophenylacetic acid. The β-keto ester is then reacted with an amine source, such as ammonium acetate, to form the corresponding β-enamino ester. The crucial step is the hydrogenation of this enamine using a chiral transition-metal catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., Josiphos). This reaction can proceed with very high enantioselectivity (>99% ee), directly establishing the desired (R)-stereocenter. researchgate.net The resulting β-amino ester is then N-protected with a Boc group using di-tert-butyl dicarbonate, followed by ester hydrolysis to yield the final product.

Convergent and Linear Synthesis Pathways

The synthesis of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid can be approached through two primary strategies: linear and convergent synthesis. Each pathway offers distinct advantages and challenges in terms of efficiency, scalability, and control of stereochemistry.

Linear Synthesis: A prevalent linear approach involves the asymmetric hydrogenation of a β-enamino ester precursor. This method is analogous to the industrial synthesis of other chiral β-amino acids, such as the key intermediate for Sitagliptin. beilstein-journals.orgresearchgate.net The general sequence commences with the condensation of a β-ketoester with an ammonia (B1221849) source to form the corresponding enamine. This enamine then undergoes a highly enantioselective hydrogenation reaction catalyzed by a chiral transition metal complex, typically rhodium or ruthenium with a chiral phosphine ligand. acs.orgnih.gov Subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group and hydrolysis of the ester yields the final product. A key advantage of this route is the direct establishment of the desired stereocenter in a single, highly selective step.

A representative linear synthesis could start from a β-ketoester bearing the 2,5-difluorophenyl moiety. This precursor would be converted to the corresponding β-enamino ester, which is then subjected to asymmetric hydrogenation. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). For instance, Rhodium complexes with Josiphos-type ligands have demonstrated high efficiency in the hydrogenation of unprotected enamines, yielding β-amino esters with 93-97% ee. acs.orgnih.gov

Convergent Synthesis: Convergent strategies, in contrast, involve the coupling of two or more fragments late in the synthetic sequence. For the target molecule, this could involve the reaction of a 2,5-difluorophenyl-containing electrophile with a chiral enolate equivalent. Two notable examples of convergent approaches are the Reformatsky and Mannich-type reactions.

The Reformatsky reaction utilizes an organozinc reagent generated from an α-halo ester. numberanalytics.com In a potential convergent synthesis, 2,5-difluorobenzaldehyde (B1295323) could be reacted with the Reformatsky reagent derived from a chiral α-halo ester or in the presence of a chiral ligand to induce asymmetry. google.comnih.gov This reaction forms a β-hydroxy ester, which can then be converted to the β-amino acid through subsequent chemical transformations, including activation of the hydroxyl group and displacement with an azide, followed by reduction and Boc-protection.

The asymmetric Mannich reaction provides another powerful convergent route. This reaction involves the addition of an enolate or its equivalent to an imine. organic-chemistry.orgorganic-chemistry.org For the synthesis of the target compound, an imine derived from 2,5-difluorobenzaldehyde could be reacted with a silyl ketene acetal in the presence of a chiral catalyst. nih.gov Alternatively, a three-component Mannich reaction between 2,5-difluorobenzaldehyde, an amine, and a ketone or ester enolate can be employed. organic-chemistry.org The resulting β-amino carbonyl compound can then be further processed to the desired Boc-protected β-amino acid.

The following table summarizes key aspects of these synthetic pathways:

Synthesis StrategyKey ReactionStarting Materials (Examples)AdvantagesDisadvantages
Linear Asymmetric Hydrogenation2,5-difluorophenyl β-ketoester, Ammonia sourceHigh enantioselectivity in a single step, well-established for similar molecules.May require multi-step synthesis of the β-ketoester precursor.
Convergent Reformatsky Reaction2,5-difluorobenzaldehyde, α-halo ester, ZincUtilizes readily available starting materials.May require multiple steps to convert the β-hydroxy intermediate to the β-amino acid.
Convergent Mannich Reaction2,5-difluorobenzaldehyde, Amine, Enolate precursorHigh potential for stereocontrol, can be a one-pot reaction.May require careful optimization of reaction conditions to control diastereoselectivity.

Process Intensification and Scalability in Research Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process intensification and scalability. The goal is to develop safe, efficient, cost-effective, and environmentally sustainable manufacturing processes. pharmasalmanac.com

Asymmetric Hydrogenation as a Scalable Method: Asymmetric hydrogenation is a highly mature and scalable technology in the pharmaceutical industry. pharmasalmanac.com The catalytic nature of the reaction means that only a small amount of the expensive chiral catalyst is required, making the process economically viable on a large scale. The reaction can be performed in standard industrial reactors, and the technology for handling high-pressure hydrogenations is well-established.

For the synthesis of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, scaling up the asymmetric hydrogenation of the corresponding β-enamino ester would involve optimizing parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time to maximize throughput and minimize costs while maintaining high enantioselectivity.

Continuous Flow Chemistry for Process Intensification: A significant advancement in process intensification is the adoption of continuous flow chemistry. rsc.org This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purities. pharmafeatures.com

Biocatalysis as a Green and Scalable Alternative: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral amines and amino acids. Transaminases, for instance, can be used to convert a prochiral ketone into a chiral amine with excellent enantioselectivity. rsc.org For the target molecule, a biocatalytic route could involve the asymmetric amination of a corresponding β-keto acid or ester using an engineered transaminase.

The scalability of biocatalytic processes has been demonstrated in the pharmaceutical industry. Enzymes can be immobilized on solid supports, allowing for their use in continuous flow reactors and facilitating catalyst recovery and reuse. rsc.org This approach not only improves the economic feasibility of the process but also aligns with the principles of green chemistry by reducing waste and operating under mild reaction conditions.

The table below outlines key considerations for process intensification and scalability for the synthesis of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid.

TechnologyKey AdvantagesApplication to Target SynthesisScalability Considerations
Batch Asymmetric Hydrogenation Mature technology, high enantioselectivity.Hydrogenation of β-enamino ester precursor.Optimization of catalyst loading, pressure, and temperature. Reactor size and material compatibility.
Continuous Flow Chemistry Enhanced safety, better process control, higher throughput.Continuous hydrogenation of the enamine.Reactor design (packed-bed vs. tube), catalyst stability and leaching, integration of purification steps.
Biocatalysis (e.g., Transaminases) High enantioselectivity, mild reaction conditions, green process.Asymmetric amination of a β-keto precursor.Enzyme stability and immobilization, cofactor regeneration, substrate loading, and product inhibition.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, allowing for the introduction of diverse functionalities through well-established synthetic protocols.

Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations that convert the carboxylic acid into esters and amides, respectively. These reactions are crucial for creating prodrugs, modifying pharmacokinetic properties, or for building larger molecular architectures such as peptides.

Esterification: The conversion of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid to its corresponding esters can be achieved through various methods. Acid-catalyzed esterification in the presence of an alcohol (e.g., methanol, ethanol) is a common approach. For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) are frequently employed.

Reagent/CatalystAlcoholSolventConditionsProduct
H₂SO₄ (cat.)MethanolMethanolRefluxMethyl (R)-3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate
DCC, DMAPEthanolDichloromethaneRoom TempEthyl (R)-3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate

Amidation: The synthesis of amides from the parent carboxylic acid is a cornerstone of peptide chemistry and drug discovery. This transformation is typically accomplished using a variety of coupling reagents to activate the carboxylic acid, followed by the addition of a primary or secondary amine. Commonly used coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The choice of coupling reagent and reaction conditions can be tailored to minimize racemization and optimize yield.

Coupling ReagentAmineBaseSolventProduct
HATUBenzylamineDIPEADMF(R)-N-benzyl-3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanamide
EDC, HOBtMorpholineNMMCH₂Cl₂(R)-tert-butyl (4-(2,5-difluorophenyl)-1-(morpholino)-1-oxobutan-2-yl)carbamate

Reduction to Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol, yielding (R)-tert-butyl (4-(2,5-difluorophenyl)-1-hydroxybutan-2-yl)carbamate. This transformation is typically achieved using strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, typically used in an ethereal solvent such as tetrahydrofuran (B95107) (THF). Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also provide an effective means of reduction. These resulting amino alcohols are valuable chiral intermediates for further synthetic manipulations.

Reducing AgentSolventWork-upProduct
LiAlH₄THFAqueous acid(R)-tert-butyl (4-(2,5-difluorophenyl)-1-hydroxybutan-2-yl)carbamate
BH₃·THFTHFMethanol(R)-tert-butyl (4-(2,5-difluorophenyl)-1-hydroxybutan-2-yl)carbamate

Modifications of the Benzene (B151609) Ring

The 2,5-difluorophenyl moiety offers opportunities for further functionalization through aromatic substitution reactions, although the presence of two deactivating fluorine atoms presents challenges.

ReactionReagentsMajor Product(s) (Predicted)
NitrationHNO₃, H₂SO₄(R)-b-(Boc-amino)-4-(2,5-difluoro-4-nitrophenyl)butanoic acid and/or (R)-b-(Boc-amino)-4-(2,5-difluoro-6-nitrophenyl)butanoic acid
BrominationBr₂, FeBr₃(R)-b-(Boc-amino)-4-(4-bromo-2,5-difluorophenyl)butanoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃(R)-b-(Boc-amino)-4-(4-acetyl-2,5-difluorophenyl)butanoic acid

Exploration of Alternative Fluorination Patterns (e.g., 2,4,5-trifluoro analogues)

The synthesis and derivatization of analogues with different fluorination patterns have been explored, most notably the 2,4,5-trifluoro analogue, which is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. The presence of an additional fluorine atom can significantly impact the electronic properties and metabolic stability of the molecule. The synthesis of (R)-β-(Boc-amino)-2,4,5-trifluorobenzenebutanoic acid has been extensively studied and often involves asymmetric hydrogenation of a corresponding enamine or enzymatic transamination. The chemical transformations of this trifluoro analogue largely mirror those of the difluoro compound, with the carboxylic acid and amino groups serving as primary sites for derivatization.

Manipulation of the β-Amino Group

The Boc (tert-butoxycarbonyl) protecting group on the β-amino group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free amine. This deprotection is a critical step for subsequent functionalization of the amino group.

Boc Deprotection: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). Anhydrous hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, diethyl ether) is also frequently used.

Subsequent Reactions of the Free Amine: Once deprotected, the resulting (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid can undergo a variety of reactions at the primary amine. These include acylation with acid chlorides or anhydrides, reductive amination with aldehydes or ketones, and alkylation with alkyl halides. These transformations are essential for building more complex molecules and for the synthesis of pharmacologically active compounds. For instance, the free amine can be coupled with other amino acids or heterocyclic systems to generate novel drug candidates.

Initial StepReagents for Subsequent ReactionProduct Class
Boc Deprotection (TFA/DCM)Acetyl chloride, Et₃NN-acylated derivative
Boc Deprotection (HCl/Dioxane)Benzaldehyde, NaBH(OAc)₃N-alkylated derivative
Boc Deprotection (TFA/DCM)Boc-Gly-OSu, DIPEADipeptide derivative

Transformations Post-Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid is readily removed under acidic conditions. A common and effective method for this deprotection is the use of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This reaction proceeds efficiently at room temperature, yielding the corresponding primary amine, (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid, as a trifluoroacetate (B77799) salt. The volatile nature of TFA and DCM allows for easy removal of the excess reagent and solvent, providing the deprotected amine in a clean form, suitable for subsequent transformations without extensive purification.

Once the amine is deprotected, it becomes a versatile nucleophile for a variety of chemical reactions. The primary amine can participate in the formation of amides, sulfonamides, ureas, and other nitrogen-containing functionalities. The reactivity of this newly liberated amine is central to the derivatization of the parent molecule, enabling its incorporation into larger and more complex structures, such as peptides or small molecule inhibitors of enzymes. The choice of subsequent reactions is dictated by the desired final product and its intended application.

Acylation and Alkylation Studies

Following Boc deprotection, the resulting primary amine of (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid can be readily acylated or alkylated to introduce a wide range of substituents.

Acylation: Acylation of the amine is a common strategy to form amide bonds. This can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. For instance, the reaction of the deprotected amine with an acid chloride, like acetyl chloride, in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA), would yield the corresponding N-acetyl derivative. Similarly, coupling with a carboxylic acid, facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), allows for the formation of a diverse array of amides.

Alkylation: The primary amine can also undergo alkylation to introduce alkyl groups. This can be accomplished by reacting the amine with alkyl halides, such as methyl iodide, in the presence of a base to neutralize the hydrohalic acid byproduct. Reductive amination is another powerful method for introducing alkyl groups. This two-step, one-pot procedure involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by reduction with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method is particularly useful for introducing a variety of alkyl and substituted alkyl groups.

TransformationReagents and ConditionsExpected Product
AcylationAcid Chloride (e.g., Acetyl Chloride), Base (e.g., Triethylamine), in DCMN-Acyl-(R)-3-amino-4-(2,5-difluorophenyl)butanoic acid
AcylationCarboxylic Acid, Coupling Agent (e.g., EDC/HOBt), in DMFN-Acyl-(R)-3-amino-4-(2,5-difluorophenyl)butanoic acid
AlkylationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃), in AcetonitrileN-Alkyl-(R)-3-amino-4-(2,5-difluorophenyl)butanoic acid
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃), in DCEN-Alkyl-(R)-3-amino-4-(2,5-difluorophenyl)butanoic acid

Synthesis of Structural Analogues and Homologues

The modification of the carbon skeleton of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid allows for the synthesis of a variety of structural analogues and homologues, which can be valuable for structure-activity relationship (SAR) studies.

Chain Elongation and Shortening Strategies

Chain Elongation: The Arndt-Eistert homologation is a classic and reliable method for the one-carbon elongation of a carboxylic acid. This multi-step process begins with the conversion of the carboxylic acid of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, which is typically promoted by a metal catalyst (like silver oxide) or by photolysis or thermolysis, to generate a ketene. This reactive ketene intermediate can then be trapped with a nucleophile. For example, trapping with water will yield the homologated carboxylic acid, resulting in a γ-amino acid derivative.

Chain Shortening: While less common, chain shortening strategies can also be envisioned. One potential approach is a modified Curtius or Hofmann rearrangement of a derivative of the carboxylic acid. For instance, conversion of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement, would lead to an isocyanate, which could then be hydrolyzed to an amine with one fewer carbon atom. However, this would result in the loss of the original stereocenter if the carboxylic acid carbon is removed. A more controlled degradation would be necessary to preserve the core structure while shortening the chain.

StrategyKey ReactionIntermediateFinal Product
Chain ElongationArndt-Eistert HomologationDiazoketone, Ketene(R)-γ-(Boc-amino)-2,5-difluorobenzenepentanoic acid
Chain ShorteningModified Curtius RearrangementAcyl Azide, IsocyanateA derivative with a shortened carbon chain

Cyclization Reactions to Form Fused Ring Systems

The bifunctional nature of (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid (after Boc deprotection) makes it a suitable precursor for the synthesis of various cyclic structures, including fused ring systems.

One potential cyclization strategy involves an intramolecular Friedel-Crafts reaction. For this to occur, the carboxylic acid would first need to be activated, for example, by conversion to its acid chloride. Then, in the presence of a Lewis acid catalyst, the activated acyl group could potentially attack the electron-rich difluorophenyl ring to form a new ring fused to the aromatic system. The success of this reaction would depend on the reactivity of the difluorophenyl ring and the steric constraints of the transition state.

Another approach to forming fused ring systems is through a Pictet-Spengler type reaction. This would require the conversion of the carboxylic acid to a suitable electrophile and the amine to be part of a system that can readily cyclize onto the aromatic ring. For example, if the amine were to be condensed with an aldehyde, the resulting iminium ion could be susceptible to intramolecular attack by the phenyl ring, leading to the formation of a tetrahydroisoquinoline-like fused system. The fluorine substituents on the aromatic ring would influence the regioselectivity of such a cyclization.

Cyclization StrategyKey Reaction TypePotential Product
Intramolecular AcylationFriedel-Crafts AcylationFused bicyclic ketone
Intramolecular AlkylationPictet-Spengler ReactionFused tetrahydroisoquinoline derivative

Application of R B Boc Amino 2,5 Difluorobenzenebutanoic Acid in Medicinal Chemistry Research

Design and Synthesis of Peptide Mimetics

Peptidomimetics are compounds designed to imitate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. baranlab.org β-amino acids are fundamental building blocks in this field.

The structure of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid is well-suited for integration into peptidomimetic chains. The tert-butyloxycarbonyl (Boc) group is a standard protecting group in peptide synthesis, which can be selectively removed to allow the free amine to form a peptide bond with a carboxylic acid. google.com Concurrently, the compound's own carboxylic acid group can be activated to react with the amino group of another amino acid or building block. This bifunctionality allows for its systematic incorporation into a growing peptide chain using established solid-phase or solution-phase synthesis protocols, creating peptides with an extended backbone compared to those made exclusively from α-amino acids.

The incorporation of β-amino acids into a peptide chain introduces significant conformational constraints. The additional methylene (B1212753) group in the backbone increases flexibility locally but can also encourage the formation of stable, predictable secondary structures like helices and β-turns. baranlab.org The bulky 2,5-difluorophenyl group of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid further restricts rotation, forcing the peptide backbone into specific orientations. This is a key strategy in drug design for locking a molecule into its bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.

Bioisosteric replacement is a strategy used to swap one atom or group for another with similar physical or chemical properties to enhance a compound's efficacy, metabolic stability, or other pharmacokinetic parameters. baranlab.orgresearchgate.net The difluorobenzene moiety can act as a bioisostere for other aromatic rings (like phenyl or thiophene) or even non-aromatic cyclic groups. tcichemicals.com The fluorine atoms can alter the molecule's electronic properties, lipophilicity, and metabolic profile, often improving its drug-like characteristics. researchgate.net

Development of Chemical Probes and Ligands

Chemical probes are essential tools for studying biological systems. The unique structure of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid serves as a versatile scaffold for designing such probes and specialized ligands.

The core structure of this compound can be used as a foundation for developing new ligands. The 2,5-difluorophenyl ring can engage in various interactions with a protein target, including hydrophobic and aromatic stacking interactions. The fluorine atoms can participate in hydrogen bonding or other electrostatic interactions, which can be crucial for binding affinity and selectivity. The carboxylic acid and amino groups provide convenient handles for adding other chemical functionalities to optimize target engagement or to attach reporter molecules like fluorescent dyes.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govsigmaaldrich.com A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. medchemexpress.com The linker's composition and length are critical for the PROTAC's effectiveness. nih.gov

(R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid is an ideal starting material for synthesizing PROTAC linkers. A general synthetic approach would involve:

Deprotection: The Boc group on the amine is removed under acidic conditions.

Coupling to E3 Ligase Ligand: The newly freed amine is coupled to an activated carboxylic acid on an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands) via an amide bond formation.

Coupling to Target Ligand: The carboxylic acid of the butanoic acid chain is activated (e.g., as an NHS ester) and reacted with an amine or hydroxyl group on the target protein's ligand.

This sequence allows the compound to act as a rigid, well-defined component within the linker, providing structural integrity that can be crucial for facilitating the formation of the productive ternary complex between the target protein and the E3 ligase. nih.gov

Structure-Activity Relationship (SAR) Studies of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a compound affect its biological activity. While specific SAR studies on (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid are not extensively documented in public literature, a hypothetical SAR study can be designed based on its core structure to optimize it for a given biological target.

The study would involve synthesizing a library of analogs by systematically modifying different parts of the molecule:

Aromatic Ring Substitution: The position and number of fluorine atoms could be altered, or they could be replaced with other halogens (Cl, Br) or small alkyl groups (CH₃) to probe the effects of electronics and sterics on binding.

Alkyl Chain Length: The butanoic acid chain could be shortened to propanoic acid or lengthened to pentanoic acid to determine the optimal distance between the aromatic ring and the carboxylic acid.

Amine Protection: The Boc group could be replaced with other protecting groups like Cbz or Fmoc, or it could be derivatized to explore interactions at that position.

The synthesized derivatives would then be tested in biological assays to measure their activity (e.g., IC₅₀ values). The results would guide the design of next-generation compounds with improved potency and selectivity.

Below is an interactive table illustrating a potential SAR study for a hypothetical target.

Compound IDModification from Parent CompoundRationaleHypothetical IC₅₀ (nM)
Parent(R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acidBaseline activity150
SAR-1Change to 2,4,5-trifluorophenylIncrease electron-withdrawing nature; potential for additional H-bonds85
SAR-2Change to 4-fluorophenylSimplify electronic effects; reduce lipophilicity220
SAR-3Change to phenyl (no fluorine)Evaluate importance of fluorine for activity500
SAR-4Change to propanoic acid (shorten chain)Probe optimal linker length for target binding350
SAR-5Change to pentanoic acid (lengthen chain)Probe optimal linker length for target binding180

Positional Scanning of Fluorine Substituents

The strategic placement of fluorine atoms on a molecule, often referred to as a "fluorine scan," is a routine and powerful approach in modern drug discovery. acs.org The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a molecule's biological profile. tandfonline.com Even minor changes in the position of a fluorine substituent on an aromatic ring (ortho, meta, or para) can lead to significant alterations in a compound's potency, selectivity, and metabolic stability. nih.gov

The 2,5-difluoro substitution pattern on the benzene (B151609) ring of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid is a specific arrangement that imparts distinct electronic and conformational properties. In the broader context of drug design, different fluorination patterns on a phenyl ring are explored to optimize interactions with a biological target. For instance, the potency of dipeptidyl peptidase-4 (DPP-4) inhibitors was found to be highly dependent on the fluorine substitution pattern, with a 2,4,5-trifluoro substitution ultimately being chosen for the drug sitagliptin (B1680988) after comparing various analogs. sci-hub.box The 2,5-difluoro analog represents one of the variations studied in such positional scanning efforts. sci-hub.box

The table below conceptualizes how different fluorine substitution patterns on a hypothetical benzenebutanoic acid scaffold can influence key drug-like properties, based on general principles observed in medicinal chemistry.

Property Effect of Fluorine Substitution Rationale
Acidity (pKa) Lowers the pKa of nearby acidic protons.The high electronegativity of fluorine withdraws electron density, stabilizing the conjugate base. acs.org
Lipophilicity (logP) Generally increases lipophilicity, which can improve membrane permeability.Fluorine is more lipophilic than hydrogen. This effect can enhance a drug's ability to cross cell membranes. tandfonline.comnumberanalytics.com
Metabolic Stability Often blocks metabolic oxidation at the site of substitution.The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. acs.orgresearchgate.net
Binding Affinity Can increase or decrease affinity depending on the target's active site.Fluorine can engage in favorable polar interactions, including hydrogen bonds, or cause steric or electronic repulsion. tandfonline.comnumberanalytics.com The effect is highly context-dependent. nih.gov

Substituent Effects on Bio-relevant Interactions

The biological activity of a molecule is governed by the sum of its interactions with a target protein, which are dictated by its structural and electronic features. In (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, both the difluorophenyl group and the Boc-amino moiety play critical roles.

The two fluorine atoms are strongly electron-withdrawing, which modulates the electron distribution of the aromatic ring. This can influence how the ring interacts with amino acid residues in a protein's binding pocket through electrostatic or polar interactions. acs.org Furthermore, the C-F bond can act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity. numberanalytics.com

The combined effects of these substituents on molecular properties are summarized below.

Substituent Feature Property Influence on Bio-relevant Interactions
Fluorine Atoms High ElectronegativityModulates electron density of the phenyl ring, influencing polar and electrostatic interactions with the target protein. sci-hub.box
C-F Bond StrengthIncreases metabolic stability by preventing oxidation on the aromatic ring. tandfonline.com
LipophilicityIncreases the molecule's overall lipophilicity, potentially improving cell membrane permeability. numberanalytics.com
Boc-Amino Group Steric BulkInfluences the molecule's preferred conformation, which can affect how it fits into a binding site.
LipophilicitySignificantly increases lipophilicity, aiding in solubility in organic solvents during synthesis and affecting transport properties.
Chemical ProtectionMasks the reactivity of the amine group, directing the synthetic pathway towards the desired product. spectrumchemical.com

Role as a Synthetic Intermediate for Pharmaceutical Candidates

Precursor Chemistry in the Synthesis of Active Pharmaceutical Ingredients (APIs)

(R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid and its analogs are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The primary application of closely related structures is in the manufacture of sitagliptin, an oral anti-diabetic medication that functions as a DPP-4 inhibitor. nih.gov The core structure of sitagliptin contains a (R)-β-amino acid moiety derived from a precursor like (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid. mdpi.comsimsonpharma.com

In the synthesis of sitagliptin and its analogs, this Boc-protected β-amino acid is chemically coupled with a heterocyclic amine component (a triazolopiperazine derivative). nih.gov Following the coupling reaction, the Boc protecting group is removed under acidic conditions to yield the final active pharmaceutical ingredient. nih.gov The specific stereochemistry (the 'R' configuration) of the β-amino acid is essential for the drug's efficacy.

While the marketed version of sitagliptin contains a 2,4,5-trifluorophenyl group, the 2,5-difluorophenyl analog, (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, serves as a key intermediate for synthesizing related compounds for research or, more critically, for preparing specific impurities for analytical purposes. synzeal.com

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the chemical structure of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR provides information on the chemical environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) protecting group, the protons on the butanoic acid chain, and the protons on the 2,5-difluorophenyl ring. The coupling patterns and chemical shifts of the aromatic protons are particularly indicative of the substitution pattern on the benzene (B151609) ring.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule, including the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the aromatic ring, and the aliphatic carbons of the butanoic acid backbone.

¹⁹F NMR is also highly relevant for this compound due to the presence of two fluorine atoms. This technique would show distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, confirming their positions.

Mass Spectrometry (MS) is utilized to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula, C₁₅H₁₉F₂NO₄, by providing a highly accurate mass measurement.

Table 1: Expected Spectroscopic Data for (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid

Analysis Parameter Expected Data
¹H NMR Chemical Shift (δ) Signals corresponding to aromatic, aliphatic, and Boc-group protons.
Multiplicity Splitting patterns (e.g., singlet, doublet, triplet, multiplet) revealing neighboring protons.
Integration Relative number of protons for each signal.
¹³C NMR Chemical Shift (δ) Resonances for each unique carbon atom, including carbonyls, aromatic, and aliphatic carbons.
Mass Spec. Molecular Ion Peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 315.32 g/mol .

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, Chiral Chromatography)

Chromatographic methods are indispensable for assessing the purity and, crucially, the enantiomeric excess of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for these determinations.

For chemical purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically developed. This separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.

The determination of enantiomeric excess is a critical quality control parameter for this chiral compound. This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP) capable of differentiating between the two enantiomers. The (R)- and (S)-enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. For Boc-protected amino acids, polysaccharide-based chiral stationary phases are often effective.

Table 2: Typical Chromatographic Methods for Purity and Enantiomeric Excess

Analysis Technique Typical Stationary Phase Typical Mobile Phase Detection Parameter Measured
Chemical Purity RP-HPLC C18 Acetonitrile (B52724)/Water with acid modifier UV Peak Area %

| Enantiomeric Excess | Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol or other solvent mixtures | UV | Relative Peak Area % of Enantiomers |

Computational Chemistry and Molecular Modeling of R B Boc Amino 2,5 Difluorobenzenebutanoic Acid

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a flexible molecule like (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, understanding its conformational preferences is crucial as it dictates its physical properties and biological activity.

The molecule possesses several rotatable bonds, primarily around the butanoic acid backbone and the tert-butoxycarbonyl (Boc) protecting group. The rotation around these bonds gives rise to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore this conformational space.

A systematic conformational search would typically involve rotating the key dihedral angles in increments and calculating the energy of each resulting conformation. The data from such a search can be used to construct a potential energy landscape, which maps the energy of the molecule as a function of its geometry.

Table 1: Key Dihedral Angles for Conformational Analysis of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic Acid

Dihedral AngleDescriptionExpected Influence on Conformation
τ1 (N-Cα-Cβ-Cγ)Defines the backbone conformation of the butanoic acid chain.Influences the relative positions of the amino and carboxyl groups.
τ2 (Cα-N-C(O)-O)Relates to the orientation of the Boc protecting group.Steric hindrance from the bulky tert-butyl group can restrict rotation.
τ3 (Cβ-Cγ-C1(aryl)-C2(aryl))Determines the orientation of the difluorophenyl ring relative to the backbone.Affects intramolecular interactions between the ring and the side chain.

The relative energies of the most stable conformers can be calculated with high accuracy using QM methods like Density Functional Theory (DFT). These calculations would likely reveal that the lowest energy conformers are stabilized by intramolecular hydrogen bonds, for instance, between the amide proton and the carbonyl oxygen of the carboxylic acid. The bulky Boc group and the difluorophenyl ring will also play a significant role in defining the sterically accessible conformations. Studies on analogous constrained phenylalanine derivatives have shown that such molecules tend to adopt folded conformations. nih.gov

Molecular Docking and Dynamics Simulations with Biological Targets

Given its structural similarity to β-amino acids found in various bioactive molecules, (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid could potentially interact with biological targets such as enzymes. One such class of enzymes is the dipeptidyl peptidase-4 (DPP-4) family, which are targets for type 2 diabetes therapy. bohrium.comresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate such interactions.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com In a hypothetical scenario, (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid could be docked into the active site of DPP-4 to predict its binding mode and affinity. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on a scoring function that estimates the binding energy.

Molecular Dynamics (MD) Simulations provide a more detailed and dynamic picture of the ligand-protein interaction. researchgate.net Following a docking study, an MD simulation would be performed on the docked complex. This simulation solves Newton's equations of motion for the atoms in the system, allowing the observation of the complex's behavior over time. MD simulations can reveal the stability of the binding pose, the key protein-ligand interactions (like hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur upon binding. nih.gov

Table 2: Potential Interactions of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic Acid with a Hypothetical Enzyme Active Site

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Residues in the Enzyme
Hydrogen BondingCarboxylic acid, Amide N-H, Boc carbonylSerine, Threonine, Aspartate, Glutamate, Histidine
Hydrophobic InteractionsDifluorophenyl ring, tert-butyl groupLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
π-π StackingDifluorophenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. rsc.org These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

To develop a QSAR model for a series of analogs of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, one would first need to synthesize and test a set of structurally related compounds for a specific biological activity. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Table 3: Examples of Molecular Descriptors for QSAR Modeling

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicDipole moment, Partial atomic charges, HOMO/LUMO energiesDistribution of electrons and reactivity.
StericMolecular weight, Molar refractivity, van der Waals volumeSize and shape of the molecule.
HydrophobicLogP, Polar surface area (PSA)Lipophilicity and ability to cross cell membranes.
TopologicalConnectivity indices, Shape indicesAtomic arrangement and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. The influence of the fluorine atoms on the benzene (B151609) ring, for example, could be captured by electronic descriptors, as fluorine is a highly electronegative atom that can affect the aromaticity and electronic properties of the ring. nih.govnih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Prediction of Synthetic Accessibility and Reaction Pathways

Computational tools can also be employed to predict the synthetic accessibility of a target molecule and to explore potential synthetic routes. This field, often referred to as computer-assisted synthesis planning (CASP) or retrosynthesis, has seen significant advancements with the advent of sophisticated algorithms and large reaction databases. nih.govyoutube.comsigmaaldrich.comcas.org

For (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid, a retrosynthetic analysis would involve breaking the molecule down into simpler, commercially available starting materials. Software programs for retrosynthesis use a set of rules derived from known chemical reactions to propose these disconnections.

Table 4: Potential Retrosynthetic Disconnections for (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic Acid

DisconnectionKey Bond CleavedPrecursor MoleculesCorresponding Forward Reaction
Amide bond formationC(O)-N bond of the Boc group(R)-β-amino-2,5-difluorobenzenebutanoic acid and Di-tert-butyl dicarbonateBoc protection of the amino group. organic-chemistry.org
C-C bond formationCα-Cβ bondA derivative of 2,5-difluorophenylacetic acid and a chiral glycine (B1666218) equivalentAsymmetric synthesis, such as an aldol (B89426) or Mannich-type reaction.
C-N bond formationCα-N bondA suitable α,β-unsaturated ester and an ammonia (B1221849) sourceMichael addition.

Computational chemistry can further aid in evaluating the feasibility of proposed reaction steps. researchgate.netfrontiersin.org Quantum mechanics calculations can be used to model the reaction mechanisms, determine the activation energies of transition states, and predict the thermodynamics of the reactions. nih.govresearchgate.net This can help in identifying potential side reactions and in optimizing reaction conditions. Furthermore, machine learning models trained on large datasets of chemical reactions can predict the outcome of a reaction, including the expected yield, which is invaluable for planning a robust and efficient synthesis.

Future Research Directions and Open Questions

Development of Novel Stereoselective Routes

The asymmetric synthesis of β-amino acids, particularly those incorporating fluorine atoms, is a significant area of interest in medicinal chemistry due to their potential as components of pharmaceuticals. researchgate.nethilarispublisher.com Future research on (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid is likely to focus on the development of new and improved stereoselective synthetic methods. While various strategies exist for the synthesis of β-amino acids, the pursuit of routes that offer high enantioselectivity, scalability, and cost-effectiveness remains a key challenge. hilarispublisher.com

Promising avenues for research include the application of novel organocatalysts and transition-metal-catalyzed reactions. For instance, chiral amidine-based catalysts have shown potential in the asymmetric synthesis of α-fluoro-β-lactams, which are precursors to α-fluoro-β-amino acid derivatives. wustl.edu Investigating similar catalytic systems for the direct stereoselective synthesis of the target molecule could be a fruitful endeavor. Additionally, methods involving the diastereoselective alkylation of chiral β-alanine derivatives could be further optimized to improve yields and stereoselectivity. scielo.br

A comparative overview of potential stereoselective synthetic strategies that could be explored is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Organocatalysis Metal-free, milder reaction conditions, high enantioselectivity.Design of new chiral catalysts; optimization of reaction conditions for the specific substrate.
Transition-Metal Catalysis High efficiency and turnover numbers; potential for novel bond formations.Exploration of various metal-ligand combinations (e.g., Rhodium, Ruthenium); development of catalytic asymmetric hydrogenation of corresponding enamines. hilarispublisher.com
Chiral Auxiliary-Mediated Synthesis Well-established and reliable for achieving high stereoselectivity.Development of more easily cleavable and recyclable auxiliaries to improve overall efficiency.
Enzymatic Resolution High enantioselectivity and environmentally friendly conditions.Screening for novel lipases or other enzymes that can selectively resolve racemic mixtures of the target compound or its precursors. researchgate.net

Further research in these areas will be crucial for making (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid more accessible for downstream applications.

Exploration of Undiscovered Biological Activities and Target Identification

The incorporation of fluorine into amino acids can significantly modulate their biological properties, including metabolic stability, binding affinity to biological targets, and conformational preferences. mdpi.com Given that fluorinated α- and β-amino acids are found in a variety of bioactive compounds, including anticancer, antifungal, and anti-inflammatory agents, a key future research direction will be the comprehensive biological screening of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid. nih.govflinders.edu.au

Initial investigations should focus on a broad range of biological assays to identify any potential therapeutic activities. The presence of the difluorobenzene moiety suggests that the compound could be a candidate for screening against targets where such substitutions are known to be favorable. Furthermore, the β-amino acid scaffold is a common feature in protease inhibitors and other enzyme modulators. nih.govflinders.edu.au

Key areas for biological investigation are outlined in the table below.

Potential Biological ActivityRationaleSuggested Screening Approach
Anticancer Fluorinated compounds, such as 5-fluorouracil, are established anticancer agents. nih.govflinders.edu.auCell-based assays against a panel of cancer cell lines; in vivo studies in relevant tumor models.
Antifungal/Antibacterial Some naturally occurring fluorinated amino acids exhibit antimicrobial properties. The β-amino acid structure is present in various antibacterial and antifungal compounds. hilarispublisher.comMinimum inhibitory concentration (MIC) assays against a range of pathogenic fungi and bacteria.
Enzyme Inhibition (e.g., Proteases) β-amino acids are known to be incorporated into protease inhibitors. nih.govflinders.edu.auEnzymatic assays against a panel of relevant proteases (e.g., cathepsins, caspases).
Neurological Disorders The structural motifs may interact with receptors or enzymes in the central nervous system.Receptor binding assays; functional assays in neuronal cell cultures.

Successful identification of a biological activity would necessitate subsequent target deconvolution studies to pinpoint the specific protein or pathway with which the compound interacts. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.

Integration into Advanced Drug Discovery Modalities

The tert-butyloxycarbonyl (Boc) protecting group makes (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid a valuable building block for chemical synthesis, particularly in the construction of more complex molecules. genscript.com A significant future research direction will be its incorporation into advanced drug discovery platforms to create novel therapeutic agents with enhanced properties.

The introduction of fluorinated amino acids into peptides can improve their stability against enzymatic degradation, increase their lipophilicity, and modulate their conformation, all of which are desirable properties for peptide-based drugs. Therefore, this compound is a prime candidate for use in the synthesis of peptidomimetics and novel peptides.

Potential applications in advanced drug discovery modalities are summarized below.

Drug Discovery ModalityRationale for IntegrationPotential Benefits
Peptide-Based Therapeutics The Boc-protected amine allows for straightforward incorporation into peptide chains using solid-phase or solution-phase synthesis. genscript.comnih.govEnhanced metabolic stability, improved cell permeability, and potentially increased binding affinity to the target protein. mdpi.com
Peptidomimetics The non-natural β-amino acid structure can be used to create peptide-like molecules with altered backbone conformations and improved pharmacokinetic profiles.Increased resistance to proteolysis, better oral bioavailability, and unique structural constraints that can fine-tune biological activity. nih.gov
PROTACs and Molecular Glues As a component of the linker or as part of the ligand for the target protein or E3 ligase, the compound can influence the ternary complex formation and degradation efficiency.The fluorinated moiety can provide specific interactions and improve the physicochemical properties of the overall molecule.
Labeled Probes for Biological Studies The fluorine atoms can be replaced with fluorine-18 (B77423) for use in Positron Emission Tomography (PET) imaging.Enabling the study of the distribution and target engagement of molecules containing this building block in vivo. researchgate.net

The versatility of (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid as a synthetic building block, combined with the unique properties conferred by the difluorinated phenyl ring, positions it as a valuable tool for the development of next-generation therapeutics.

Q & A

Q. What are the key considerations for synthesizing (R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid with high enantiomeric purity?

  • Methodological Answer: Enantiomeric purity can be achieved via asymmetric synthesis using chiral auxiliaries or catalysts. The Boc group protects the amino moiety during synthesis, preventing undesired side reactions. Post-synthesis, chiral HPLC or polarimetry should confirm enantiopurity. For Boc deprotection, controlled acidolysis (e.g., TFA in DCM) avoids racemization. Purification via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) enhances purity .

Q. How does the Boc-protected amino group influence solubility during peptide coupling reactions?

  • Methodological Answer: The hydrophobic Boc group reduces aqueous solubility but improves compatibility with organic solvents (e.g., DMF, DCM) used in solid-phase peptide synthesis (SPPS). To enhance solubility in aqueous media, consider nanoparticle preparation via ball milling with PEG as a dispersing agent, as demonstrated for Boc-amino acids (particle size 500–750 nm) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C/¹⁹F): Assigns fluorine positions (2,5-difluoro) and confirms stereochemistry.
  • HPLC-MS: Validates molecular weight and purity.
  • FT-IR: Identifies Boc carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid groups.
  • X-ray crystallography (if crystalline): Resolves absolute configuration .

Advanced Research Questions

Q. What strategies mitigate side reactions during Boc deprotection under acidic conditions?

  • Methodological Answer: Side reactions (e.g., ring fluorination loss, acid-sensitive group degradation) can be minimized by:
  • Using milder acids (e.g., 10% TFA in DCM) at 0–4°C.
  • Monitoring reaction progress via TLC (Rf shift) or in-situ ¹⁹F NMR to track fluorine retention.
  • Quenching with cold ether to precipitate the product rapidly .

Q. How do the 2,5-difluoro substituents affect reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer: The electron-withdrawing fluorine atoms activate the benzene ring at the para and meta positions (relative to substituents). For example, in 3,5-difluoro-2-hydroxybenzoic acid (PubChem CID 12963376), fluorine directs electrophiles to the 4- and 6-positions. For NAS, optimize conditions (e.g., K₂CO₃/DMF, 60°C) to target specific sites while preserving the carboxylic acid functionality .

Q. How can conflicting solubility data between Boc-protected precursors and final products be resolved?

  • Methodological Answer: Contradictions arise due to the Boc group’s hydrophobicity versus the carboxylic acid’s polarity. Address this by:
  • Phase-switching: Use Boc in organic phases (SPPS) and deprotect for aqueous-phase applications.
  • Solvent screening: Test binary mixtures (e.g., THF/water with 0.1% TFA) to balance solubility.
  • Nanoparticle dispersion: As shown in aqueous SPPS, PEG-stabilized Boc-amino acid nanoparticles (500–750 nm) improve dispersibility without full dissolution .

Data Analysis and Contradiction Management

Q. How should researchers interpret discrepancies in fluorine chemical shift values across studies?

  • Methodological Answer: ¹⁹F NMR shifts are sensitive to solvent, concentration, and substituent proximity. For example:
Compoundδ (ppm)SolventReference
3,5-Difluoro-2-hydroxybenzoic acid-115 to -120DMSO-d₆
2-Amino-4-bromo-3,5-difluorobenzoic acid-108 to -112CDCl₃
Calibrate using internal standards (e.g., CFCl₃) and report solvent/temperature conditions to ensure reproducibility.

Synthesis Optimization Table

ParameterConventional MethodNanoparticle-Assisted (Aqueous SPPS)
Solubility Low in waterImproved via PEG dispersion
Particle Size N/A500–750 nm
Reaction Medium Organic solventsWater with dispersing agents
Yield Moderate (60–70%)High (85–90%)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.